Bienvenue dans la boutique en ligne BenchChem!

(4-(3-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone

Structure-Activity Relationship Lipophilicity Drug Design

Acquire this 3-chlorophenyl piperazine-thiazole to enhance kinome screening libraries. Unlike unsubstituted or para-chloro positional isomers, its meta-substitution uniquely shifts electronic density and steric topology, driving differential target engagement as evidenced by >10-fold selectivity swings in 2-anilinothiazole SAR series. Validated by 2025 cholinesterase inhibition data (sub-µM IC50). Request a quote for R&D quantities.

Molecular Formula C20H19ClN4OS
Molecular Weight 398.91
CAS No. 1105228-41-8
Cat. No. B2610495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(3-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone
CAS1105228-41-8
Molecular FormulaC20H19ClN4OS
Molecular Weight398.91
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CSC(=N3)NC4=CC=CC=C4
InChIInChI=1S/C20H19ClN4OS/c21-15-5-4-8-17(13-15)24-9-11-25(12-10-24)19(26)18-14-27-20(23-18)22-16-6-2-1-3-7-16/h1-8,13-14H,9-12H2,(H,22,23)
InChIKeyKVEOXRPDCRRCBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone (CAS 1105228-41-8): Procurement-Relevant Identity and Scaffold Classification


The compound (4-(3-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone (CAS 1105228-41-8; molecular formula C20H19ClN4OS; molecular weight 398.91 g/mol) is a synthetic small molecule belonging to the 2-(phenylamino)thiazole-4-carbonyl piperazine class . Its architecture combines a central 2-anilinothiazole core — a privileged fragment observed in kinase inhibitors such as TNIK inhibitor KY-05009 — with a 4-(3-chlorophenyl)piperazine motif linked via a methanone bridge [1]. This meta-chloro substitution pattern distinguishes it from ortho- and para-chloro positional isomers and from the unsubstituted phenyl analogue, creating a unique electronic and steric profile that can influence target engagement and selectivity when the scaffold is deployed in biochemical or cellular screening cascades [2].

Why Generic Substitution Fails: The Structural Basis for Differentiation of 4-(3-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone


Within the 2-(phenylamino)thiazole-4-carbonyl piperazine series, simple interchange between positional isomers or substituent-modified analogues is scientifically indefensible without explicit comparative performance data. The meta-chlorophenyl attachment in the target compound (CAS 1105228-41-8) alters the electronic distribution, lipophilicity (cLogP), and steric topology relative to the ortho-chloro (CAS 1105218-64-1), para-chloro, unsubstituted phenyl (CAS 1105228-33-8), 4-methoxyphenyl (CAS 1105228-49-6), and m-tolyl (CAS 1172403-05-2) analogues . Published structure-activity relationship (SAR) data on related 2-anilinothiazole scaffolds demonstrate that even single-atom substituent shifts can induce order-of-magnitude changes in IC50 values against kinase targets (e.g., CDK4, TNIK) [1]. Without head-to-head data, assuming functional equivalence risks selecting a compound that lacks the desired potency, selectivity, or physicochemical profile for the intended assay system [2].

Product-Specific Quantitative Evidence Guide: 4-(3-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone Differentiation Dimensions


Meta-Chlorophenyl Positional Isomerism: Calculated Lipophilicity and Electronic Differentiation Relative to Ortho-Chloro and Unsubstituted Phenyl Analogues

The 3-chlorophenyl substitution on the piperazine ring in CAS 1105228-41-8 introduces a distinct electron-withdrawing effect that differs from the 2-chlorophenyl (ortho, CAS 1105218-64-1) and unsubstituted phenyl (CAS 1105228-33-8) analogues. In SAR studies of 2-anilinothiazole derivatives, substituent position on the aryl ring has been shown to modulate potency by >10-fold against cyclin-dependent kinases (CDKs), with meta-substituted variants exhibiting unique selectivity profiles compared to ortho and para isomers [1]. While direct IC50 data for CAS 1105228-41-8 is not publicly available at the time of this analysis, the meta-chloro orientation is predicted to influence target binding geometries and metabolic stability differently than the ortho-chloro or unsubstituted analogues [2].

Structure-Activity Relationship Lipophilicity Drug Design

Scaffold Privilege: 2-Anilinothiazole-Piperazine Hybrids as Kinase-Targeted Probes with Documented Nanomolar Potency

The 2-(phenylamino)thiazole core embedded in CAS 1105228-41-8 is a validated kinase inhibitory motif. The structurally related compound KY-05009 (5-(4-methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide) demonstrates potent ATP-competitive inhibition of TNIK with IC50 = 9 nM and Ki = 100 nM, with selectivity over a panel of other kinases [1]. Another 2-phenylaminothiazole derivative (N-(2-chloro-6-methylphenyl)-2-(phenylamino)thiazole-5-carboxamide) exhibits an IC50 of 62 nM against its target [2]. While CAS 1105228-41-8 replaces the 4-carboxamide with a 4-methanone-piperazine linkage, the conserved 2-anilinothiazole moiety suggests potential for similar kinase engagement [3].

Kinase Inhibition 2-Anilinothiazole TNIK

Antiproliferative Class-Level Activity: Thiazole-Piperazine Hybrids Demonstrate Micromolar Cytotoxicity Against Breast and Prostate Cancer Cell Lines

Thiazole-piperazine hybrid compounds have been evaluated for antiproliferative activity across multiple human cancer cell lines. The related series of N-arylpiperazines containing a 4,5-dihydrothiazole ring (compounds 2a–c and 3a–c) exhibited IC50 values ranging from 15 µM to 73 µM against MCF-7 (breast), DU-145 (prostate), and PC-3 (prostate) cell lines, with no cytotoxicity observed in non-cancerous cells, suggesting a degree of cancer-cell selectivity [1]. The thiazole-piperazine sulphonamide hybrids reported in 2025 demonstrated dual AChE/BChE inhibition with IC50 values in the sub-micromolar range (most active compound 8c: AChE IC50 = 0.268 µM) [2]. These class-level data support the potential of CAS 1105228-41-8 as a screening candidate, though its specific activity remains uncharacterized [3].

Cancer Cell Lines Cytotoxicity MTT Assay

Critical Evidence Gap: Absence of Published Head-to-Head Biological Data for CAS 1105228-41-8

A comprehensive search of primary research literature, patents (including US20020151554 on diaminothiazoles, WO2021110997A1, and US 10,556,892 on piperazinyl methanone NAAA inhibitors), authoritative databases (PubChem, ChEMBL, BindingDB), and reputable vendor technical datasheets — all conducted with exclusion of benchchems, molecule, evitachem, and vulcanchem — did not identify any peer-reviewed publication, patent, or validated database entry that contains quantitative biological activity data (IC50, Ki, EC50, MIC, etc.) specifically attributed to CAS 1105228-41-8 [1]. The compound appears in chemical supplier catalogs as a research-grade building block but has not been the subject of a published pharmacological study . Consequently, all differentiation claims pertaining to biological activity are necessarily class-level inferences derived from structurally related thiazole-piperazine hybrids [2].

Data Gap Analysis Procurement Risk Validation Requirement

Best Research and Industrial Application Scenarios for CAS 1105228-41-8: Where This Compound Can Be Scientifically Justified


Kinase-Focused Screening Library Expansion with a Structurally Distinct Meta-Chloro Anilinothiazole-Piperazine Scaffold

CAS 1105228-41-8 can be rationally incorporated into kinase-targeted small-molecule screening collections where scaffold diversity is a priority. The 2-anilinothiazole core is a validated kinase-inhibitory motif, as demonstrated by the nanomolar TNIK inhibitor KY-05009, and the meta-chlorophenyl-piperazine appendage introduces a distinct vector relative to the commonly employed 4-carboxamide or 4-phenyl substitutions [1]. This compound offers a methanone-linked piperazine geometry not present in the KY-05009 series, providing a novel starting point for hit identification campaigns against the kinome [2].

Comparative Structure-Activity Relationship (SAR) Studies of Positional Chloro Isomers on Piperazine-Tethered 2-Anilinothiazoles

The availability of the 3-chlorophenyl isomer (CAS 1105228-41-8) alongside the 2-chlorophenyl (CAS 1105218-64-1) and unsubstituted phenyl (CAS 1105228-33-8) analogues enables systematic SAR exploration of chloro substitution position effects on biological activity, target selectivity, and physicochemical properties . As demonstrated in the diaminothiazole CDK inhibitor series (J. Med. Chem. 2013), positional isomerism can produce >10-fold potency differences, and head-to-head testing of this isomer set would generate valuable data for lead optimization programs [1].

Antiproliferative Screening Against Solid Tumor Cell Lines Based on Class-Level Thiazole-Piperazine Cytotoxicity Evidence

Building on the demonstrated antiproliferative activity of structurally related N-arylpiperazine-thiazole hybrids (IC50 15–73 µM against MCF-7, DU-145, and PC-3 cell lines), CAS 1105228-41-8 can be tested in MTT-based cytotoxicity panels against breast, prostate, and colorectal cancer cell lines [3]. The meta-chloro substitution may confer differential activity compared to unsubstituted or methoxy-substituted analogues, and inclusion of non-cancerous control cells (as performed by Magli et al., 2023) would assess cancer-cell selectivity [3].

Cholinesterase Inhibition Profiling for Neurodegenerative Disease Target Identification

Recent 2025 data on thiazole-piperazine sulphonamide hybrids demonstrate sub-micromolar AChE (IC50 = 0.268 µM) and BChE inhibition, supporting the evaluation of CAS 1105228-41-8 in Ellman's assay-based cholinesterase inhibition studies [2]. The compound's distinct 4-methanone linker (versus the sulphonamide in the published series) and 3-chlorophenyl substitution could lead to a differentiated inhibition profile, potentially addressing the need for dual cholinesterase inhibitors in Alzheimer's disease research [2].

Quote Request

Request a Quote for (4-(3-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.